molecular formula C15H22ClN B14001658 7-(4-Propan-2-ylphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride CAS No. 59889-91-7

7-(4-Propan-2-ylphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride

Cat. No.: B14001658
CAS No.: 59889-91-7
M. Wt: 251.79 g/mol
InChI Key: XRIJPTRZSNIQKP-UHFFFAOYSA-N
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Description

7-(4-Propan-2-ylphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride is a synthetic compound known for its unique bicyclic structure. This compound is characterized by the presence of a 7-azabicyclo[2.2.1]heptane core, which is a bridged heterocyclic system. The compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Propan-2-ylphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-isopropylphenyl derivatives and azabicyclo[2.2.1]heptane precursors.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques and quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-(4-Propan-2-ylphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(4-Propan-2-ylphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The exact mechanism of action of 7-(4-Propan-2-ylphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique bicyclic structure. These interactions may involve binding to active sites or modulating the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Propan-2-ylphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride is unique due to the presence of the 4-propan-2-ylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

CAS No.

59889-91-7

Molecular Formula

C15H22ClN

Molecular Weight

251.79 g/mol

IUPAC Name

7-(4-propan-2-ylphenyl)-1-azabicyclo[2.2.1]heptane;hydrochloride

InChI

InChI=1S/C15H21N.ClH/c1-11(2)12-3-5-13(6-4-12)15-14-7-9-16(15)10-8-14;/h3-6,11,14-15H,7-10H2,1-2H3;1H

InChI Key

XRIJPTRZSNIQKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3CCN2CC3.Cl

Origin of Product

United States

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